

# Application Notes and Protocols for High-Throughput Screening Assays Targeting Histone Benzoylation

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## Compound of Interest

Compound Name: *Kbz probe 1*

Cat. No.: *B12424168*

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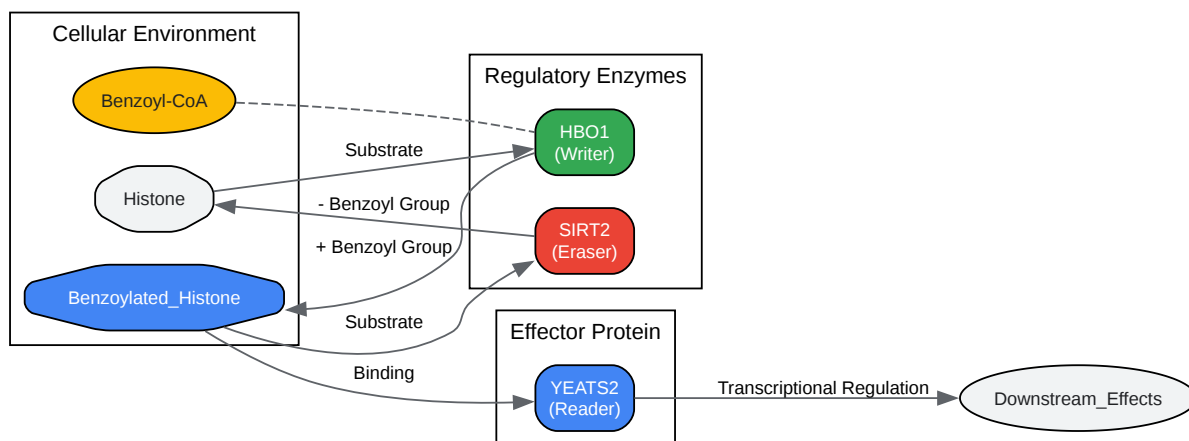
For Researchers, Scientists, and Drug Development Professionals

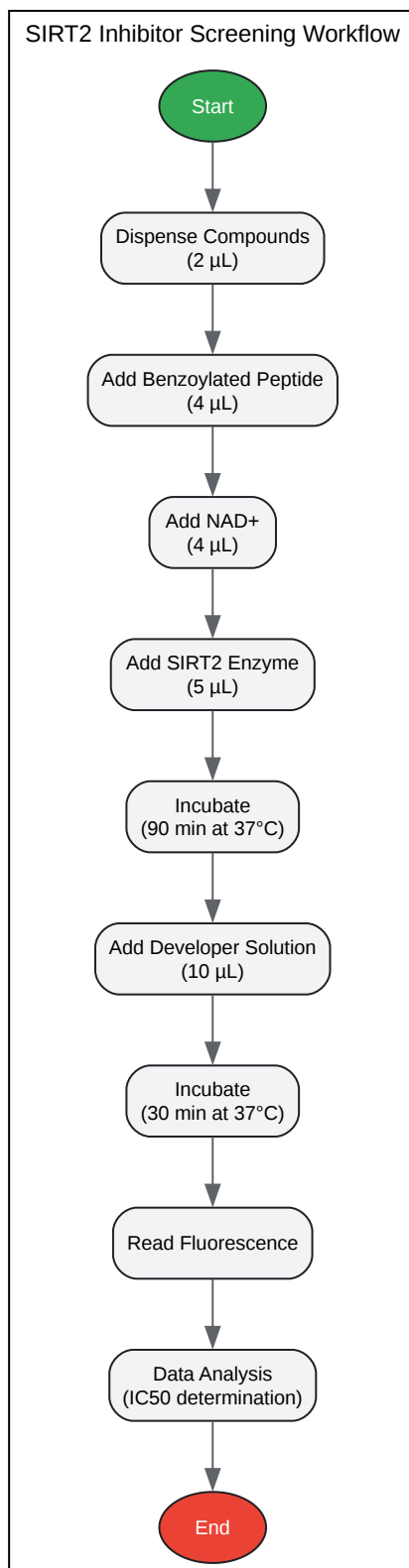
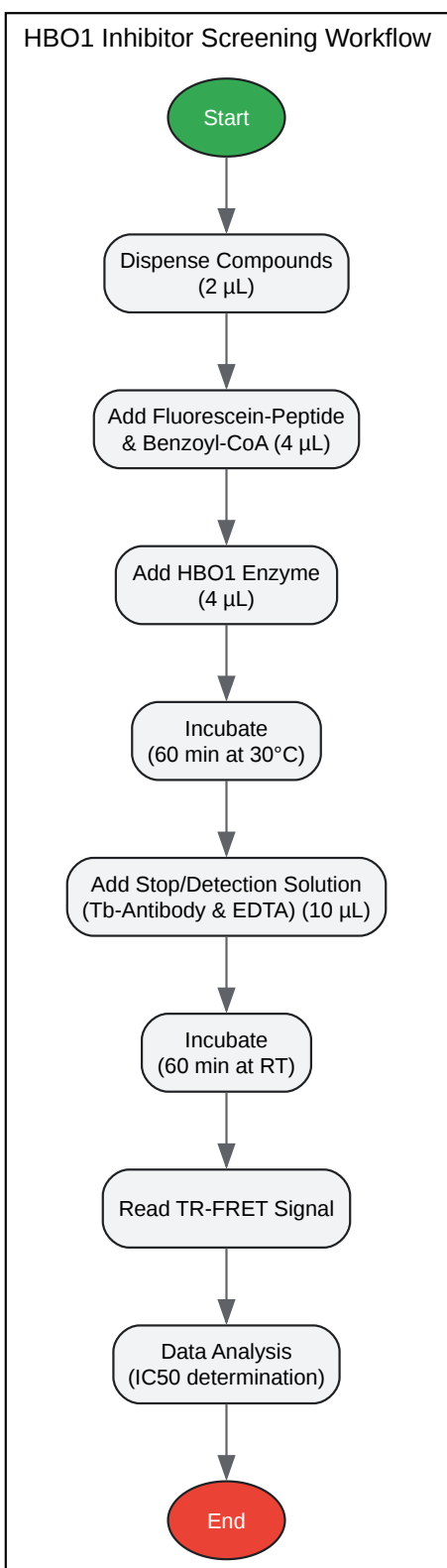
## Introduction

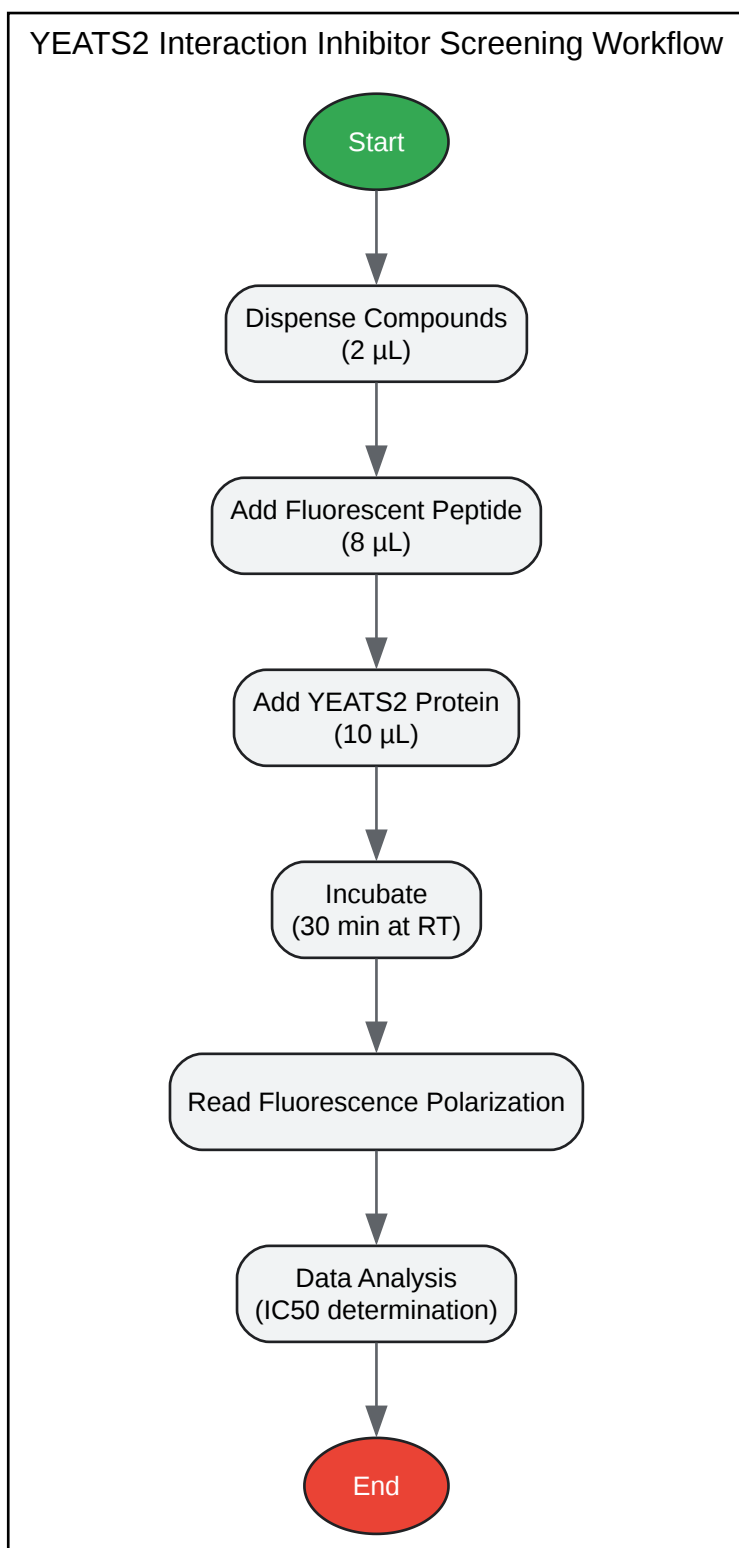
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. Lysine benzoylation (Kbz), a recently identified PTM, is associated with active transcription. Unlike a standalone chemical entity, "**Kbz probe 1**" refers to the concept of using genetically encoded benzoyllysine-modified histones within cellular systems to study the dynamic regulation of this epigenetic mark. This document provides detailed application notes and protocols for developing high-throughput screening (HTS) assays to identify modulators of the key enzymes that regulate histone benzoylation: the "writer" (histone benzoyltransferase), "eraser" (histone debenzoylase), and "reader" (benzoyllysine-binding protein).

## The Histone Benzoylation Signaling Pathway

The addition, removal, and recognition of histone benzoylation are controlled by specific proteins. The primary "writer" of this mark is Histone Acetyltransferase Binding to ORC1 (HBO1), which catalyzes the transfer of a benzoyl group from benzoyl-CoA to lysine residues on histones.[1][2] The sirtuin family member SIRT2 acts as an "eraser," removing the benzoyl group.[3][4] Finally, proteins containing a YEATS domain, such as YEATS2, have been identified as "readers" that recognize and bind to benzoylated histones, thereby translating the epigenetic mark into downstream cellular events.[5]







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